

Technical Monograph: Spectroscopic Profile of 2-Ethoxybutanoic Acid

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Compound of Interest

Compound Name: 2-Ethoxybutanoic acid

CAS No.: 56674-70-5

Cat. No.: B3384664

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Introduction & Compound Profile

2-Ethoxybutanoic acid (CAS: 56674-70-5) is a short-chain

-alkoxy carboxylic acid utilized as a chiral building block in the synthesis of pharmaceutical prodrugs (e.g., corticosteroid esters) and as a metabolic probe in lipophilicity studies.^{[1][2][3][4]} Its structure features a carboxylic acid moiety adjacent to an ether linkage, creating a distinct electronic environment that is readily identifiable via multi-modal spectroscopy.

- IUPAC Name: **2-Ethoxybutanoic acid**^[5]
- Molecular Formula:
- Molecular Weight: 132.16 g/mol
- Key Structural Features: Chiral center at C2, Ethoxy ether group, Carboxylic acid terminus.

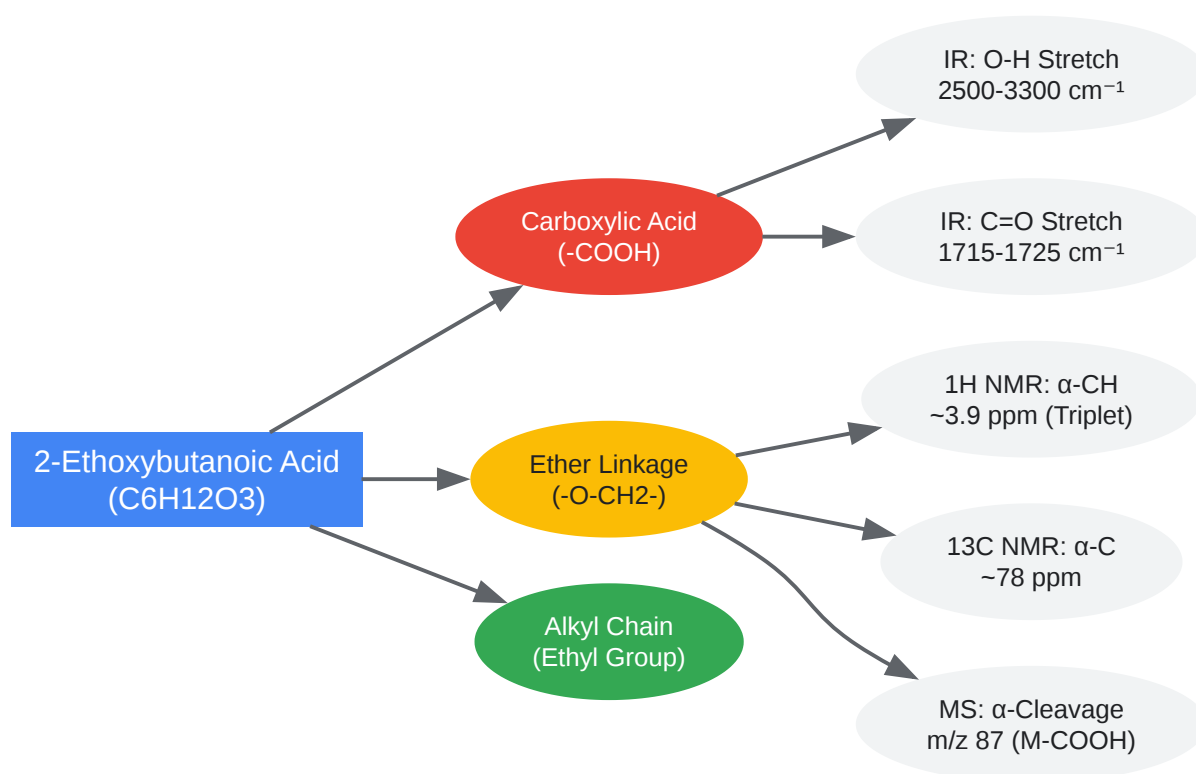
Structural Elucidation Strategy

The structural validation of **2-Ethoxybutanoic acid** relies on the correlation of three orthogonal datasets:

- Mass Spectrometry (MS): Confirms molecular mass and reveals the stability of the -alkoxy cation via fragmentation.
- Infrared Spectroscopy (IR): Identifies the dual oxygenated functionality (Acid COOH + Ether C-O).
- Nuclear Magnetic Resonance (NMR): Maps the carbon skeleton and confirms the position of the ethoxy substituent via spin-spin coupling constants (-values).

Spectroscopic Correlation Map

The following diagram illustrates the logical flow from chemical structure to specific spectral signals.



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Figure 1: Spectroscopic correlation map linking structural moieties to diagnostic analytical signals.

Nuclear Magnetic Resonance (NMR) Data

NMR is the primary tool for purity assessment and structural verification. The presence of the ethoxy group creates a distinct splitting pattern compared to the parent butyric acid.

H NMR Spectroscopy (500 MHz, CDCl₃)

The proton spectrum is characterized by the downfield shift of the

-proton (H-2) and the methylene protons of the ethoxy group.

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Interpretation
COOH	10.50 – 12.00	Broad Singlet	1H	-	Acidic proton; exchangeable with D ₂ O.
H-2 (-CH)	3.85 – 3.95	Triplet (or dd)	1H		Deshielded by adjacent Oxygen and Carbonyl.
H-1' (Ethoxy)	3.50 – 3.65	Multiplet/Quartet	2H		Characteristic ether methylene; may show diastereotopicity.
H-3 (Butyric)	1.75 – 1.85	Multiplet	2H	-	Methylene bridge; complex splitting due to H-2 and H-4.
H-2' (Ethoxy)	1.20 – 1.28	Triplet	3H		Terminal methyl of the ether side chain.
H-4 (Butyric)	0.95 – 1.05	Triplet	3H		Terminal methyl of the butyric backbone.

Experimental Note: The chemical shift of the

-proton (H-2) is the most critical purity indicator. In the precursor (2-bromobutanoic acid), this signal appears significantly downfield (~4.2–4.4 ppm). A shift to ~3.9 ppm confirms substitution by the ethoxy group.

C NMR Spectroscopy (125 MHz, CDCl₃)

The carbon spectrum confirms the backbone length and the oxidation state of the carbonyl.

Carbon	Shift (, ppm)	Environment
C-1 (C=O)	176.5 – 178.0	Carboxylic Acid Carbonyl
C-2 (-CH)	78.0 – 80.5	Methine carbon bonded to Oxygen
C-1' (Ethoxy)	66.5 – 67.5	Ether methylene
C-3 (Butyric)	25.0 – 26.5	Aliphatic methylene
C-2' (Ethoxy)	15.0 – 15.5	Ether methyl
C-4 (Butyric)	9.0 – 10.0	Terminal aliphatic methyl

Mass Spectrometry (MS) Profile

Mass spectrometry of

-alkoxy acids is dominated by

-cleavage mechanisms. The molecular ion is often weak, requiring analysis of fragment ions for identification.

Ionization Mode: Electron Impact (EI, 70 eV)

m/z (Mass-to-Charge)	Relative Intensity	Fragment Identity	Mechanism
132	< 5%		Molecular Ion (Weak stability).
87	100% (Base Peak)		-Cleavage: Loss of the carboxyl radical () generates the stable oxonium ion ().
59	40 - 60%		Secondary fragmentation of the ether chain.
45	20 - 30%	or	Characteristic of carboxylic acids and ethyl ethers.
29	40 - 50%		Ethyl cation.

Interpretation: The base peak at

87 is diagnostic for **2-ethoxybutanoic acid**. It represents the loss of 45 Da (COOH) from the molecular ion (132 Da). This "M-45" peak distinguishes the compound from non-alpha-substituted isomers where the molecular ion might be more prominent or fragmentation pathways differ.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of functional groups, particularly the "carboxylic acid dimer" features.

- O-H Stretch (Acid): 2500 – 3300 cm

. Appears as a very broad, jagged absorption band (often called a "beard") due to strong hydrogen bonding of the acid dimers.

- C-H Stretch (Aliphatic): 2850 – 2980 cm
 - . Superimposed on the O-H broad band.
- C=O Stretch (Carbonyl): 1710 – 1730 cm
 - . A strong, sharp peak characteristic of saturated aliphatic acids.
- C-O Stretch (Ether/Acid): 1100 – 1300 cm
 - . Multiple bands corresponding to the C-O-C ether stretch and the C-O-H acid stretch.

Synthesis & Purity Profiling Context

In drug development, **2-Ethoxybutanoic acid** is typically synthesized via the Williamson ether synthesis using 2-bromobutanoic acid and sodium ethoxide.

Key Impurities to Monitor:

- 2-Bromobutanoic acid (Starting Material): Monitor via ^1H NMR (triplet at ~4.2 ppm).
- Crotonic Acid derivatives: Elimination byproducts (vinylic protons at 5.8–7.0 ppm).
- Ethyl 2-ethoxybutanoate: The ester byproduct if reaction quenching is inefficient (Ethyl ester quartet at ~4.1 ppm).

References

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Sources

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